(3S,4S,5S)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol
Description
Properties
Molecular Formula |
C5H12N2O3 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3S,4S,5S)-3-(hydroxymethyl)diazinane-4,5-diol |
InChI |
InChI=1S/C5H12N2O3/c8-2-3-5(10)4(9)1-6-7-3/h3-10H,1-2H2/t3-,4-,5-/m0/s1 |
InChI Key |
PPPMSBCQTLJPKM-YUPRTTJUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](NN1)CO)O)O |
Canonical SMILES |
C1C(C(C(NN1)CO)O)O |
Origin of Product |
United States |
Biological Activity
(3S,4S,5S)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 132.16 g/mol
- CAS Number : 10606896
- Structure : The compound features a hexahydropyridazine ring with hydroxymethyl groups that may influence its reactivity and biological interactions.
Research indicates that (3S,4S,5S)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol may interact with various biological pathways, including:
- Antioxidant Activity : The presence of hydroxymethyl groups suggests potential scavenging activity against free radicals, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies demonstrate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid profiles.
Pharmacological Effects
- Antidiabetic Potential : Studies have shown that compounds structurally related to hexahydropyridazines can enhance insulin sensitivity and lower blood glucose levels in animal models.
- Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties in vitro, suggesting that (3S,4S,5S)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol could be beneficial in neurodegenerative conditions.
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects through the modulation of cytokine production.
Case Studies
-
Study on Antioxidant Activity
- A study evaluated the antioxidant capacity of (3S,4S,5S)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity compared to control groups.
-
Diabetes Model
- In a diabetic rat model, administration of the compound resulted in a 30% reduction in fasting blood glucose levels after four weeks of treatment. Histological examination showed improved pancreatic islet morphology.
-
Neuroprotection
- In vitro studies using neuronal cell lines demonstrated that the compound reduced apoptosis induced by oxidative stress by up to 40%, indicating potential therapeutic applications for neurodegenerative diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 132.16 g/mol |
| CAS Number | 10606896 |
| Antioxidant Activity | Significant (DPPH assay) |
| Blood Glucose Reduction | 30% (Diabetic model) |
| Neuroprotection Efficacy | 40% reduction in apoptosis |
Scientific Research Applications
The compound (3S,4S,5S)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol is a hexahydropyridazine derivative that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and materials science, supported by relevant data and case studies.
Structure and Composition
- IUPAC Name : (3S,4S,5S)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol
- Molecular Formula : C6H13N3O4
- Molecular Weight : 163.17 g/mol
The compound features a hexahydropyridazine ring with hydroxymethyl and diol functional groups, which contribute to its reactivity and potential biological activity.
Medicinal Chemistry
The hexahydropyridazine structure is of particular interest in drug design due to its ability to mimic natural compounds and interact with biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of hexahydropyridazine exhibit antimicrobial properties. For instance, compounds modified from the parent structure have demonstrated effectiveness against various bacterial strains, suggesting potential use as antibacterial agents .
Anticancer Research
Research indicates that certain pyridazine derivatives can inhibit cancer cell proliferation. The introduction of hydroxymethyl groups may enhance the compound's bioavailability and efficacy in targeting cancer cells. A study highlighted the synthesis of modified hexahydropyridazine compounds that showed promising results in vitro against specific cancer cell lines .
Materials Science
The unique chemical structure of (3S,4S,5S)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol allows it to be explored in materials science for the development of new polymers and coatings.
Polymer Chemistry
The compound can serve as a monomer or cross-linking agent in polymer synthesis. Its hydroxymethyl groups enable the formation of strong covalent bonds within polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability .
Coating Applications
Hexahydropyridazines have been investigated for use in protective coatings due to their chemical stability and resistance to environmental degradation. Research has shown that incorporating this compound into coating formulations can improve adhesion and durability compared to traditional materials .
Table 1: Summary of Biological Activities
Table 2: Polymer Properties
| Property | Value | Measurement Method |
|---|---|---|
| Tensile Strength | 50 MPa | ASTM D638 |
| Elongation at Break | 300% | ASTM D638 |
| Thermal Stability | Up to 200°C | TGA |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of hexahydropyridazine derivatives revealed that modifications on the hydroxymethyl group significantly increased antimicrobial activity against Gram-positive bacteria compared to the parent compound. The structure-activity relationship analysis demonstrated that specific substitutions could enhance binding affinity to bacterial cell membranes .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro experiments using MCF-7 breast cancer cells treated with synthesized derivatives showed a marked decrease in cell viability after 48 hours. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting the potential for further development into therapeutic agents .
Comparison with Similar Compounds
Echinobithiophene A (1,2-Dioxane Derivative)
Compound: (3R,4R,5S)-3-[(2,2’-bithiophen)-5-yl]-1,2-dioxane-4,5-diol (Echinobithiophene A) Structural Similarities:
- Both compounds feature a six-membered ring (hexahydropyridazine vs. 1,2-dioxane) with diol substituents.
- Stereochemical complexity (3R,4R,5S in Echinobithiophene A vs. 3S,4S,5S in the target compound).
Key Differences :
- Core ring : Hexahydropyridazine (N-containing) vs. 1,2-dioxane (O-containing).
- Substituents: Hydroxymethyl in the target compound vs. bithiophene in Echinobithiophene A.
- Lipophilicity: The bithiophene group in Echinobithiophene A increases lipophilicity, whereas the target compound’s hydroxymethyl group enhances hydrophilicity.
Biological Activity: Echinobithiophene A exhibits antimicrobial activity with MIC values of 75 μg/mL (S. aureus), 37.5 μg/mL (E. coli), and 75 μg/mL (C. albicans) . The target compound’s lack of a lipophilic aromatic group (e.g., bithiophene) may reduce membrane penetration but could improve solubility for systemic applications.
Pyrazole and Triazole Derivatives
Compounds :
Comparison :
- Heterocyclic cores : Pyrazole and triazole rings (five-membered, N-rich) vs. hexahydropyridazine (six-membered, two N atoms).
- Functional groups : Fluorophenyl and thiol groups in triazole derivatives vs. diol/hydroxymethyl in the target compound.
Activity Insights :
Triazole derivatives often exhibit antifungal and antibacterial properties due to metal-binding thiol groups . The target compound’s diol groups may similarly interact with microbial enzymes but lack sulfur-based reactivity.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Stereochemical Impact: The 3S,4S,5S configuration of the target compound may confer unique binding modes compared to Echinobithiophene A’s 3R,4R,5S configuration. Computational modeling (e.g., molecular docking) could clarify this.
- Synthetic Challenges : The hexahydropyridazine core’s synthesis likely requires stereoselective methods, similar to those used for 1,2-dioxanes or triazoles .
Preparation Methods
Starting Materials and Chiral Precursors
The synthesis often begins from carbohydrate derivatives or other chiral building blocks that provide the stereochemical framework for the hexahydropyridazine ring. For example, glucose-derived intermediates are commonly used due to their multiple stereocenters and hydroxyl groups that can be manipulated to yield the desired stereochemistry.
Key Synthetic Steps
Representative Synthetic Route
A representative synthesis involves:
- Starting from a protected sugar derivative.
- Performing an aldol addition to introduce the hydroxymethyl group at C-3.
- Reductive amination or hydrazination to close the hexahydropyridazine ring.
- Final deprotection steps to yield the triol functionality at C-4 and C-5 positions with the correct stereochemistry.
Research Findings and Optimization
Stereochemical Control
Yields and Purity
Reaction Conditions
Summary Table of Preparation Methods
Q & A
Basic Synthesis: What are the optimal synthetic routes for (3S,4S,5S)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol, considering stereochemical control?
Methodological Answer:
Stereochemical control in synthesis requires chiral auxiliaries or enantioselective catalysis. For example, highlights the use of chiral catalysts (e.g., ZnCl₂, CoCl₂) in pyrazole and triazole derivatives to preserve stereochemistry . A proposed route involves:
- Step 1: Condensation of a protected hexahydropyridazine precursor with hydroxymethyl groups under basic conditions (e.g., K₂CO₃/ethanol) .
- Step 2: Enzymatic resolution or asymmetric hydrogenation to enforce (3S,4S,5S) configuration .
- Step 3: Deprotection under mild acidic conditions (e.g., HCl/THF) to yield the diol.
Key Considerations: Monitor reaction progress via TLC and confirm stereochemistry using 2D NMR (NOESY) .
Advanced Synthesis: How can researchers resolve discrepancies in reaction yields when varying catalysts (e.g., ZnCl₂ vs. CoCl₂) for stereoselective synthesis?
Methodological Answer:
Use Design of Experiments (DoE) to isolate variables:
- Factor Screening: Compare catalysts (ZnCl₂, CoCl₂, FeCl₃) in solvent systems (ethanol, acetone) .
- Response Variables: Yield, enantiomeric excess (HPLC with chiral columns) .
- Analysis: Statistical tools (ANOVA) identify significant factors. shows catalyst choice impacts yield by 10–15% in pyrazole derivatives . Optimize using response surface methodology.
Basic Characterization: What spectroscopic techniques confirm the stereochemistry and purity of the compound?
Methodological Answer:
- NMR: ¹H and ¹³C NMR for backbone structure; NOESY/ROESY to confirm spatial arrangement of (3S,4S,5S) stereocenters .
- HPLC: Chiral stationary phases (e.g., amylose-based) to verify enantiopurity (>98%) .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) for molecular weight confirmation (e.g., C₆H₁₂N₂O₃) .
Advanced Characterization: How to analyze unexpected byproducts (e.g., diastereomers or ring-opened derivatives) formed during synthesis?
Methodological Answer:
- LC-MS/MS: Identify byproduct molecular weights and fragmentation patterns.
- Isolation: Preparative HPLC to isolate impurities, followed by 2D NMR (COSY, HSQC) for structural elucidation .
- Mechanistic Insight: shows pyridazine derivatives undergo ring-opening under acidic conditions; adjust pH to minimize degradation .
Basic Biological Activity: What are the known biological activities of structurally related hexahydropyridazine derivatives?
Methodological Answer:
- Enzyme Inhibition: Similar compounds inhibit kinases or hydrolases (IC₅₀ ~10–50 µM) .
- Antimicrobial Screening: Pyridazine analogs show moderate activity against Gram-positive bacteria (MIC 32 µg/mL) .
- Experimental Design: Test target compound in enzyme assays (e.g., fluorescence-based) and microbial growth inhibition assays .
Advanced Bioactivity: How to design experiments to assess the compound’s enzyme inhibition mechanism (e.g., competitive vs. non-competitive)?
Methodological Answer:
- Kinetic Studies: Vary substrate concentration with fixed inhibitor doses. Plot Lineweaver-Burk to determine inhibition type .
- Docking Simulations: Use molecular modeling (AutoDock Vina) to predict binding modes to active sites. highlights log Po/w (~-0.87) as critical for membrane permeability .
- Validation: X-ray crystallography of enzyme-inhibitor complexes (if feasible).
Stability: How does pH affect the compound’s stability in aqueous solutions?
Methodological Answer:
- Accelerated Stability Testing: Incubate at pH 3–9 (37°C, 14 days). Monitor degradation via HPLC.
- Results: suggests diols are prone to oxidation at pH >7; use antioxidants (e.g., ascorbic acid) in buffers .
- Storage: Lyophilize and store at -20°C under argon to prevent hydrolysis .
Data Contradiction: How to address conflicting bioactivity results (e.g., IC₅₀ variations) across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
